

4,6-Dihydroxyisophthalic acid molecular structure and formula

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Compound of Interest

Compound Name: 4,6-Dihydroxyisophthalic acid

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An In-depth Technical Guide to **4,6-Dihydroxyisophthalic Acid**: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **4,6-dihydroxyisophthalic acid**, a key aromatic building block. We delve into its fundamental molecular structure, physicochemical properties, and detailed synthesis protocols based on the Kolbe-Schmitt reaction. The guide emphasizes the scientific principles behind its synthesis and characterization, offering insights into expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR) for verification. Key applications are explored, with a significant focus on its role as a meta-oriented organic linker in the creation of advanced Metal-Organic Frameworks (MOFs), such as the M₂(m-dobdc) series, prized for their unique gas adsorption properties. Furthermore, we discuss the molecule's potential in drug discovery and medicinal chemistry, drawing parallels with the established bioactivity of other dihydroxybenzoic acid isomers. This document is intended for researchers, chemists, and materials scientists engaged in advanced material synthesis and drug development.

Introduction and Core Molecular Attributes

4,6-Dihydroxyisophthalic acid is a polyfunctional aromatic compound featuring a resorcinol (1,3-dihydroxybenzene) core symmetrically substituted with two carboxylic acid groups. Its IUPAC name is 4,6-dihydroxybenzene-1,3-dicarboxylic acid.^{[1][2][3]} The specific meta-arrangement of the carboxyl groups and the presence of two phenolic hydroxyls bestow upon it

a unique geometry and rich chemical functionality. These features make it a highly valuable precursor in supramolecular chemistry and a sought-after building block for advanced materials.[4][5]

The molecule's structure is inherently rigid, and the four polar functional groups (two hydroxyl, two carboxyl) are capable of extensive hydrogen bonding and acting as potent metal-coordinating sites. This makes it an exemplary linker for constructing porous crystalline materials like Metal-Organic Frameworks (MOFs), where it is often referred to by its deprotonated form, 4,6-dioxido-1,3-benzenedicarboxylate (m-dobdc).[6][7]

Physicochemical and Structural Data

A summary of the core properties of **4,6-dihydroxyisophthalic acid** is presented in the table below, compiled from authoritative chemical databases and supplier specifications.

Property	Value	Source(s)
CAS Number	19829-74-4	[2][3][8]
Molecular Formula	C ₈ H ₆ O ₆	[2][3][8]
Molecular Weight	198.13 g/mol	[2][3][8]
IUPAC Name	4,6-dihydroxybenzene-1,3-dicarboxylic acid	[2][3]
Synonyms	Resorcinol-4,6-dicarboxylic acid, m-H ₄ DOBDC	[2][8]
Appearance	White to off-white solid/crystalline powder	[3]
Melting Point	308-310 °C	[8]
Hydrogen Bond Donors	4	[2]
Hydrogen Bond Acceptors	6	[2]
InChI Key	MZGVIIIXFGJCRDR-UHFFFAOYSA-N	[2][3]

Synthesis Pathway: The Kolbe-Schmitt Reaction

The primary industrial and laboratory method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction.^[9] This process involves the electrophilic carboxylation of a phenoxide salt with carbon dioxide under elevated temperature and pressure. For **4,6-dihydroxyisophthalic acid**, the starting material is resorcinol (1,3-dihydroxybenzene).

Mechanistic Rationale

The reaction proceeds via the formation of a dipotassium resorcinolate salt, which is significantly more nucleophilic than the neutral phenol. The choice of potassium as the counter-ion is crucial; potassium salts preferentially yield para-substituted products relative to the hydroxyl groups, whereas sodium salts tend to favor ortho-substitution.^{[9][10]} The dipotassium salt is then heated in an atmosphere of high-pressure carbon dioxide. The electron-rich phenoxide ring attacks the electrophilic carbon of CO₂, forming a carboxylate group. The reaction is driven to dicarboxylation by the harsh conditions. Subsequent acidification protonates the carboxylate and phenoxide groups to yield the final product. An improved one-pot synthesis has been reported to achieve yields as high as 93% under relatively mild CO₂ pressure (0.3 MPa), highlighting its efficiency.^[11]

Representative Synthesis Protocol

The following protocol is a representative procedure based on established methodologies for the Kolbe-Schmitt carboxylation of resorcinol.^[12] Researchers should optimize conditions based on their specific equipment and scale.

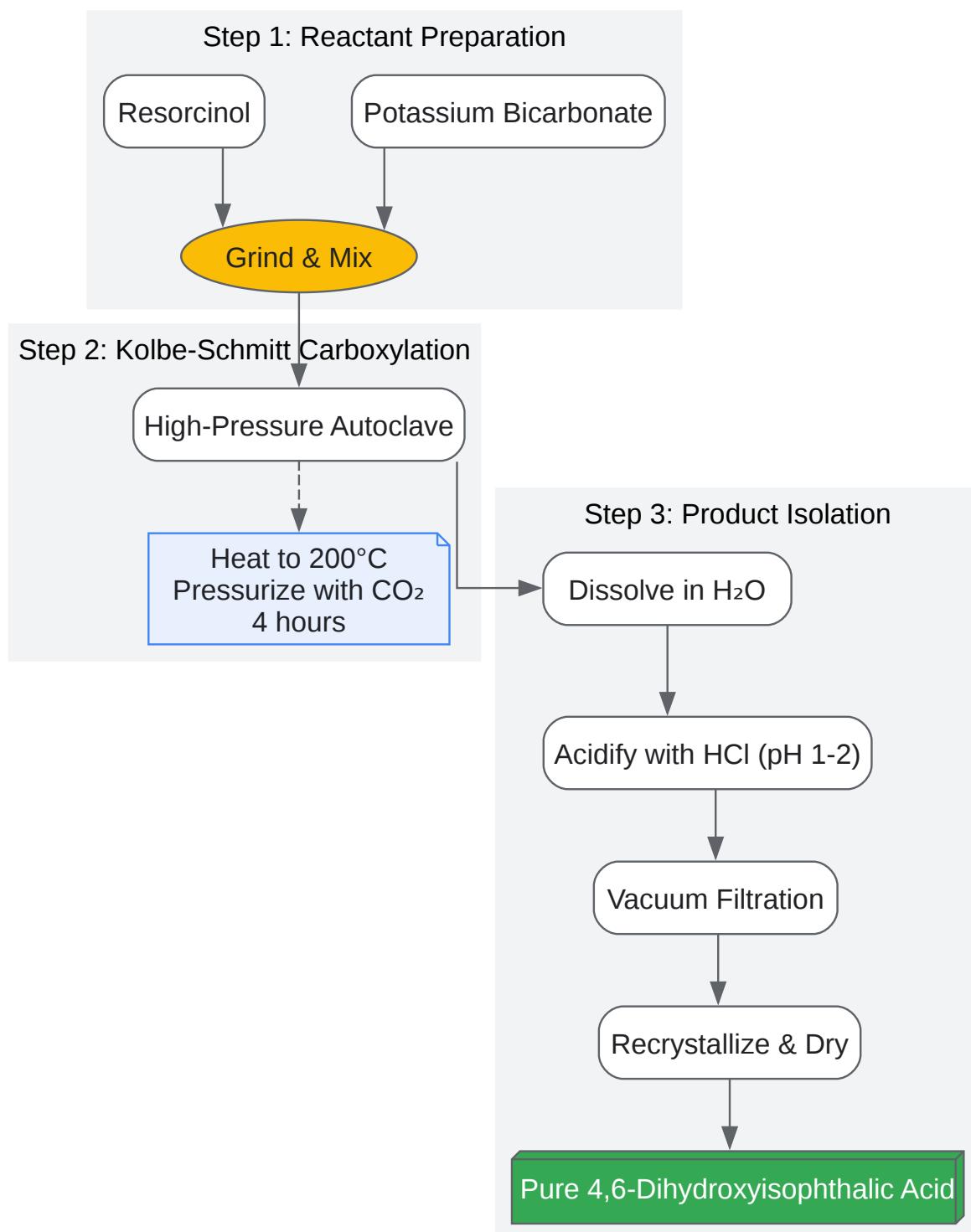
Materials:

- Resorcinol (1 mole equivalent)
- Potassium Bicarbonate (KHCO₃) (2.3 mole equivalents)
- Carbon Dioxide (CO₂) gas
- Deionized Water
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- Preparation: In a high-pressure autoclave, thoroughly grind and mix resorcinol and potassium bicarbonate.
- Inerting: Seal the autoclave and purge the vessel multiple times with low-pressure CO₂ to remove all air.
- Carboxylation: Pressurize the autoclave with CO₂. Heat the vessel to 200 °C while stirring. Maintain the temperature for 4 hours. The pressure will rise as the reaction is heated.
- Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.
- Dissolution: Add deionized water (approx. 6-7 mL per gram of starting resorcinol) to the solid reaction mixture inside the vessel to dissolve the potassium salt product.
- Precipitation: Transfer the aqueous solution to a separate beaker and cool in an ice bath. Slowly acidify the solution with concentrated HCl while stirring until the pH is ~1-2. A precipitate of **4,6-dihydroxyisophthalic acid** will form.
- Isolation & Purification: Filter the crude product via vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from hot water.
- Drying: Dry the purified white solid under vacuum to a constant weight.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **4,6-dihydroxyisophthalic acid**.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product. While extensive, verified spectral libraries for this specific compound are not widely published, the expected spectroscopic features can be reliably predicted based on its molecular structure.

Predicted ^1H and ^{13}C NMR Data

The molecule possesses a $\text{C}_{2\text{v}}$ symmetry axis, which simplifies its NMR spectra. The spectra are typically recorded in a deuterated polar solvent like DMSO-d₆ due to the compound's low solubility in less polar solvents.

Predicted ^1H NMR Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~13.0 - 14.0	Broad Singlet (br s)	2H, Carboxylic Acid (-COOH)
~10.0 - 11.0	Broad Singlet (br s)	2H, Phenolic Hydroxyl (-OH)
~8.1	Singlet (s)	1H, Aromatic Proton (H-2)
~6.5	Singlet (s)	1H, Aromatic Proton (H-5)

Predicted ^{13}C NMR Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~170	Carbonyl Carbon (-COOH)
~162	Aromatic Carbon (C-4, C-6, -OH attached)
~135	Aromatic Carbon (C-2)
~108	Aromatic Carbon (C-1, C-3, -COOH attached)
~106	Aromatic Carbon (C-5)

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy Data

The FT-IR spectrum (typically as a KBr pellet) is dominated by the characteristic vibrations of the hydroxyl and carbonyl groups.

Predicted FT-IR Data

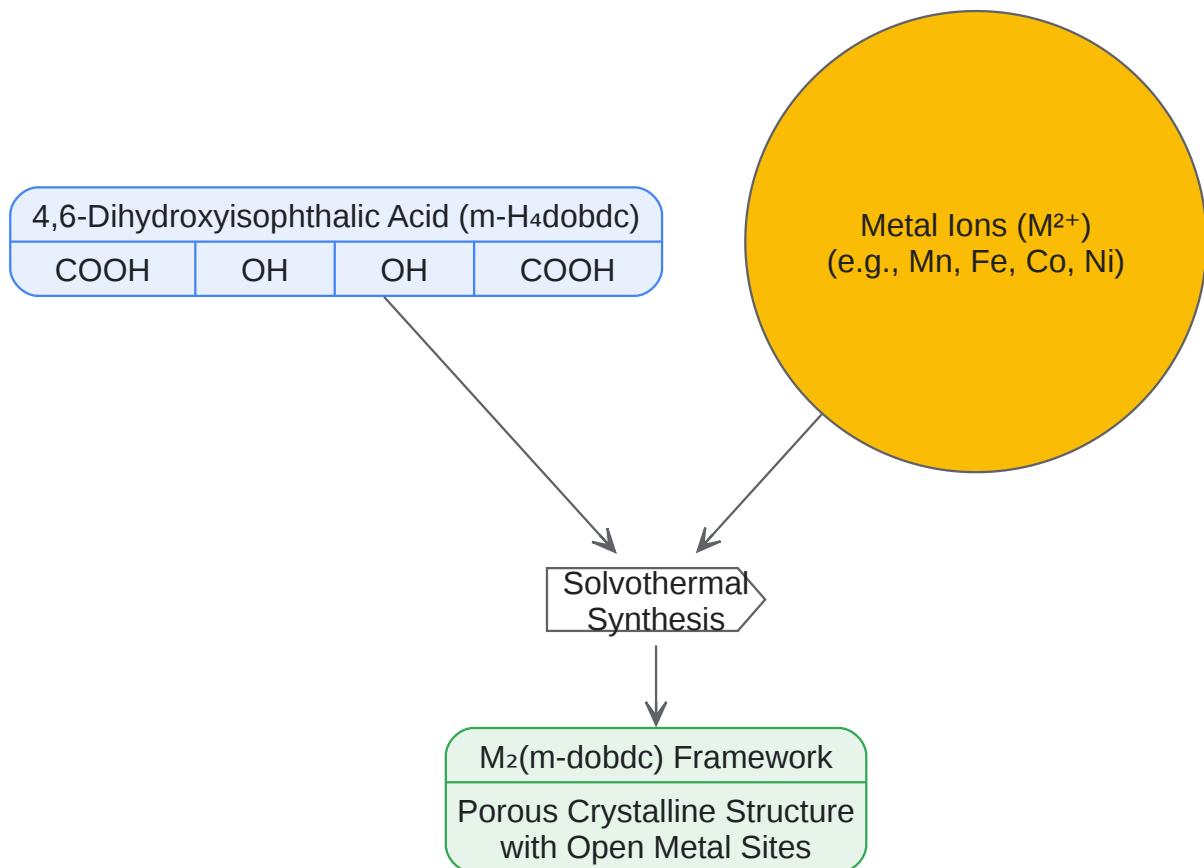
Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
3500 - 3300 (Broad)	O-H stretching (phenolic hydroxyls)
3300 - 2500 (Very Broad)	O-H stretching (carboxylic acid, hydrogen-bonded dimer)
1720 - 1680 (Strong)	C=O stretching (carboxylic acid dimer)
1620 - 1580	C=C stretching (aromatic ring)
~1450	C-O-H bending
1300 - 1200 (Strong)	C-O stretching (carboxylic acid and phenol)

Key Applications

Linker for Metal-Organic Frameworks (MOFs)

The most prominent application of **4,6-dihydroxyisophthalic acid** is as a multidentate organic linker for the synthesis of MOFs.^[4] Its deprotonated form, m-dobdc, reacts with metal ions (e.g., Mg, Mn, Fe, Co, Ni) to form isostructural frameworks known as the M₂(m-dobdc) series.
^{[4][5][6][7]}

The meta-positioning of the carboxylate groups is critical. Unlike its para-isomer (2,5-dihydroxyterephthalic acid), which forms linear rods resulting in hexagonal channels (the MOF-74 series), the m-dobdc linker's geometry forces a bend in the pore walls.^[5] This structural difference alters the symmetry of the ligand field at the open metal sites, leading to increased charge density and enhanced binding enthalpies for small gas molecules like H₂.^{[5][7]} This makes the M₂(m-dobdc) series highly promising for applications in selective gas storage and separation, particularly for olefin/paraffin separations.^[6]



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Caption: Formation of M₂(m-dobdc) MOFs from metal ions and the linker.

Potential in Drug Development and Medicinal Chemistry

While **4,6-dihydroxyisophthalic acid** itself is not an active pharmaceutical ingredient, its core structure—the dihydroxybenzoic acid scaffold—is a well-known pharmacophore present in numerous bioactive natural products and synthetic drugs.[10] Isomers and derivatives of this scaffold exhibit a wide range of biological activities:

- Antioxidant and Radical Scavenging: The catechol-like arrangement (adjacent hydroxyl groups) found in isomers like 3,4-dihydroxybenzoic acid is a potent antioxidant and metal-chelating moiety, which is relevant for combating oxidative stress in neurodegenerative

diseases.[4] The resorcinol moiety in the 4,6-isomer is also expected to possess radical scavenging capabilities.

- Enzyme Inhibition: Dihydroxybenzoic acid derivatives have been explored as inhibitors for enzymes like acetylcholinesterase, which is a target in Alzheimer's disease treatment.[4]
- Antimicrobial and Anticancer Activity: Various hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have demonstrated significant antimicrobial and selective antiproliferative activity against cancer cell lines.[13]

Therefore, **4,6-dihydroxyisophthalic acid** serves as an excellent and structurally unique starting material for generating chemical libraries. Its two carboxylic acid groups provide handles for amide coupling, allowing for the systematic exploration of chemical space to develop novel therapeutic candidates.

Conclusion

4,6-Dihydroxyisophthalic acid is more than a simple aromatic dicarboxylic acid; it is a precision-engineered building block with significant potential in both materials science and medicinal chemistry. Its unique meta-oriented geometry makes it an indispensable linker for creating a new generation of Metal-Organic Frameworks with tailored gas adsorption properties. The underlying dihydroxybenzoic acid motif provides a validated scaffold for the development of novel bioactive compounds. The robust and high-yielding synthesis via the Kolbe-Schmitt reaction ensures its accessibility for further research and application. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and innovate with this versatile molecule.

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